chemical structure and properties of 2(3H)-benzothiazolone,4-nitro-(9CI)
chemical structure and properties of 2(3H)-benzothiazolone,4-nitro-(9CI)
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, is present in numerous FDA-approved drugs and is a cornerstone in the development of new therapeutic agents.[1] The introduction of a nitro group to this scaffold can significantly modulate its electronic properties and biological activity, often enhancing its cytotoxic effects against cancer cells and its antimicrobial properties.[2] This guide provides a comprehensive technical overview of a specific nitro-substituted benzothiazole derivative: 2(3H)-benzothiazolone, 4-nitro-(9CI).
This document will delve into the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and the known and potential biological activities of this compound, providing researchers, scientists, and drug development professionals with a detailed resource.
Chemical Structure and Physicochemical Properties
The chemical structure of 2(3H)-benzothiazolone, 4-nitro- is characterized by a benzothiazolone core with a nitro group substituted at the 4-position of the benzene ring. The presence of the electron-withdrawing nitro group is expected to influence the molecule's reactivity and biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₃S | N/A |
| Molecular Weight | 196.18 g/mol | N/A |
| IUPAC Name | 4-Nitro-1,3-benzothiazol-2(3H)-one | N/A |
| Appearance | Expected to be a solid | [3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General knowledge on similar compounds |
Synthesis of 2(3H)-Benzothiazolone, 4-nitro-
Another approach could be the nitration of the parent 2(3H)-benzothiazolone. However, this may lead to a mixture of isomers, requiring subsequent separation.
A general workflow for the synthesis of benzothiazole derivatives is depicted below:
Caption: A generalized synthetic workflow for nitro-substituted benzothiazolones.
Spectroscopic Characterization
Detailed spectroscopic data specifically for 2(3H)-benzothiazolone, 4-nitro- is not available in the public domain. The following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The electron-withdrawing nitro group at the 4-position will influence the chemical shifts of the adjacent protons on the benzene ring, likely causing them to appear at a lower field (higher ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the thiazolone ring is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the benzene ring will also show characteristic shifts influenced by the nitro and thiazolone moieties.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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N-H stretch: Around 3200-3400 cm⁻¹
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C=O stretch (amide): Around 1700 cm⁻¹[1]
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N-O asymmetric stretch (nitro group): Around 1550-1475 cm⁻¹[4]
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N-O symmetric stretch (nitro group): Around 1360-1290 cm⁻¹[4]
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C-S stretch: Around 700-800 cm⁻¹
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the thiazolone ring.
Reactivity and Chemical Properties
The chemical reactivity of 2(3H)-benzothiazolone, 4-nitro- is largely dictated by the benzothiazolone core and the nitro substituent. The lactam (cyclic amide) functionality in the thiazolone ring can undergo hydrolysis under acidic or basic conditions. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Biological Activity and Potential Applications
While specific biological studies on 2(3H)-benzothiazolone, 4-nitro- are limited, the broader class of nitro-substituted benzothiazoles has demonstrated significant cytotoxic and antimicrobial activities.[2]
Antimicrobial Activity
Many benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various strains of bacteria and fungi.[1][5] The presence of a nitro group can enhance this activity. It is plausible that 2(3H)-benzothiazolone, 4-nitro- could possess similar properties.
Anticancer Potential
The cytotoxicity of nitrobenzothiazole derivatives against various cancer cell lines is well-documented.[2] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2] For instance, some benzothiazole derivatives have been shown to inhibit protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
The general workflow for assessing the cytotoxicity of such compounds is illustrated below:
Caption: A standard workflow for evaluating the in vitro cytotoxicity of a compound.
Conclusion
2(3H)-benzothiazolone, 4-nitro-(9CI) is a member of the pharmacologically significant benzothiazole family. While specific experimental data for this particular isomer is scarce in publicly available literature, its structural features suggest potential for interesting biological activities, particularly as an antimicrobial or anticancer agent. Further research is warranted to synthesize and characterize this compound fully and to explore its therapeutic potential. This guide provides a foundational understanding based on the established chemistry and biology of related benzothiazole derivatives, serving as a valuable resource for researchers initiating studies on this compound.
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